molecular formula C14H15NO3 B602274 2-butoxyquinoline-4-carboxylic Acid CAS No. 10222-61-4

2-butoxyquinoline-4-carboxylic Acid

Katalognummer B602274
CAS-Nummer: 10222-61-4
Molekulargewicht: 245.28
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxyquinoline-4-carboxylic Acid, also known by its CAS Number 10222-61-4, is a chemical compound with the molecular formula C14H15NO3 . It is available in a neat product format .


Molecular Structure Analysis

The molecular weight of 2-butoxyquinoline-4-carboxylic Acid is 245.28 . The InChI code for this compound is 1S/C14H15NO3/c1-2-3-8-18-13-9-11 (14 (16)17)10-6-4-5-7-12 (10)15-13/h4-7,9H,2-3,8H2,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

2-Butoxyquinoline-4-carboxylic Acid is a solid substance . It should be stored in a sealed, dry environment at room temperature . The compound is soluble in DMSO and methanol .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Crystal Structure of Related Compounds : A study on the synthesis of 4H-Chromene-2-carboxylic acid derivatives, including a key intermediate closely related to 2-butoxyquinoline-4-carboxylic acid, was conducted. These derivatives are of interest for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Structural Characterization in Complexation : Research on 4,8-Dihydroxyquinoline-2-carboxylic acid, a compound with a structural resemblance to 2-butoxyquinoline-4-carboxylic acid, showed its potential as a tridentate ligand in complexation with dioxovanadium(V), indicating its relevance in coordination chemistry (Moriuchi et al., 2007).

  • Pharmacological Studies : A study of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, highlighted their in vitro antagonist activity at the glycine site on the NMDA receptor. This indicates the potential for these derivatives in pharmacological applications (Carling et al., 1992).

  • Application in Organic Synthesis : The use of related compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols and carboxylic acids demonstrates the role of these compounds in organic synthesis (Saito et al., 2006).

  • Antioxidant and Neuroprotective Activities : A study on the synthesis of 4-arylquinoline-2-carboxylates, similar in structure to 2-butoxyquinoline-4-carboxylic acid, revealed significant antioxidant and neuroprotective activities, indicating their potential as anti-Alzheimer's agents (Bharate et al., 2014).

  • Asymmetric Synthesis in Medicinal Chemistry : Research on the asymmetric synthesis of 3,4-dihydroquinolin-2-ones via a palladium-catalyzed decarboxylative [4 + 2]-cycloaddition, involving compounds related to 2-butoxyquinoline-4-carboxylic acid, highlights its significance in the creation of structurally diverse compounds for medicinal applications (Jin et al., 2018).

  • Antimicrobial Applications : A study involving 2-arylquinoline-4-carboxylic acid derivatives, related to 2-butoxyquinoline-4-carboxylic acid, showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Tiwari et al., 2014).

  • Cytotoxic Evaluation in Cancer Research : Another study focused on the synthesis of certain 4-anilino-2-phenylquinoline derivatives, structurally similar to 2-butoxyquinoline-4-carboxylic acid, and their significant cytotoxicity against cancer cells, indicating potential use in cancer therapy (Zhao et al., 2005).

  • Photochemistry and Photoprotection : Research on the photochemistry of a photolabile protecting group based on brominated hydroxyquinoline, structurally similar to 2-butoxyquinoline-4-carboxylic acid, highlights its use in protecting carboxylic acids and potential applications in biological research (Fedoryak & Dore, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Wirkmechanismus

Eigenschaften

IUPAC Name

2-butoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-11(14(16)17)10-6-4-5-7-12(10)15-13/h4-7,9H,2-3,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCTCXYESUBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10222-61-4
Record name 2-Butoxy-4-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTOXY-4-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4AV6ZX47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.67 g (8.86 mmols) of Compound b, 1.77 g of sodium hydroxide, 60 ml of water and 60 ml of dioxane was stirred at room temperature for an hour. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluting solvent: chloroform/methanol=5/1) to give 1.91 g (yield 90%) of Compound a.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.